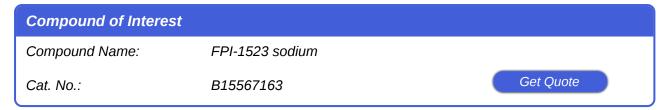


FPI-1523 Sodium: A Comparative Analysis of In Vitro Antimicrobial Activity

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For Researchers, Scientists, and Drug Development Professionals

FPI-1523, a novel derivative of avibactam, presents a promising advancement in the field of antimicrobial agents. This guide provides a comprehensive overview of the available Minimum Inhibitory Concentration (MIC) data for **FPI-1523 sodium**, outlines the standardized experimental protocols for its evaluation, and visualizes its mechanism of action within the bacterial cell wall synthesis pathway.

Dual Mechanism of Action

FPI-1523 distinguishes itself through a dual mechanism of action. It is a potent inhibitor of β -lactamase enzymes, including CTX-M-15 and OXA-48, which are responsible for resistance to many β -lactam antibiotics.[1][2] In addition to this, FPI-1523 exhibits intrinsic antimicrobial activity by directly inhibiting Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis pathway.[1][2]

Comparative In Vitro Activity of FPI-1523 Sodium

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for **FPI-1523 sodium** against specific bacterial strains. It is important to note that publicly available comparative data against a broad panel of pathogens is currently limited, and further research is needed to fully characterize its antimicrobial spectrum.



Organism	Strain	FPI-1523 Sodium MIC	Comparator Agent(s)	Comparator MIC(s)	Reference(s
Escherichia coli	K12	4 μg/mL	Not Available	Not Available	[1]
Escherichia coli	BW25113	1-2 μΜ	Not Available	Not Available	
Pseudomona s aeruginosa	PAO1	Not Available	FPI-1602: 2 μg/mL	Not Available	
Enterobacter spp.	Not Specified	Not Available	FPI-1602: Evaluated	Not Available	

Note: The MIC for P. aeruginosa is for a related compound, FPI-1602, and is provided for context as specific FPI-1523 data was not available in the cited literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed methodology for a standard broth microdilution assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay Protocol

- 1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of FPI-1523 sodium in a suitable solvent (e.g., sterile water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
- Sterilize the stock solution by membrane filtration if necessary.
- 2. Preparation of Microdilution Plates:
- Aseptically dispense a specified volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.



- Create a two-fold serial dilution of the FPI-1523 sodium stock solution across the wells of the plate to achieve the desired final concentration range.
- Include a growth control well (broth only, no antimicrobial agent) and a sterility control well (broth only, no bacteria).

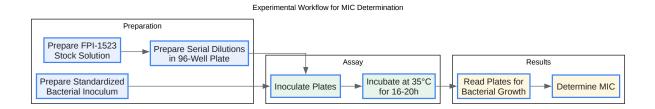
3. Inoculum Preparation:

- Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
- 4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- 5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Biological Pathways

To further elucidate the evaluation and mechanism of FPI-1523, the following diagrams are provided.



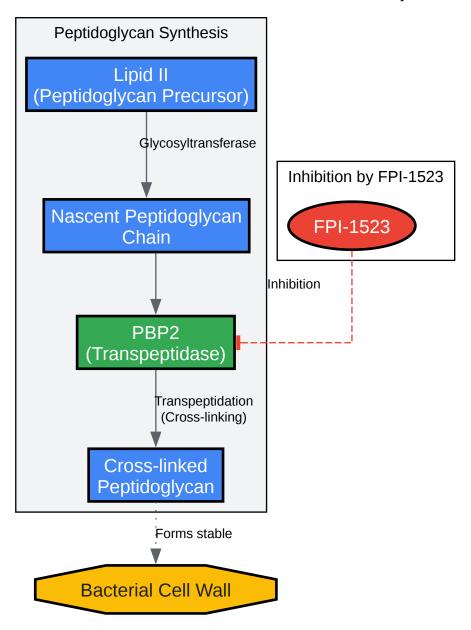


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Caption: Workflow of the broth microdilution method for MIC determination.



Mechanism of FPI-1523 Action on Bacterial Cell Wall Synthesis



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Caption: FPI-1523 inhibits PBP2, disrupting peptidoglycan cross-linking.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FPI-1523 Sodium: A Comparative Analysis of In Vitro Antimicrobial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567163#cross-validation-of-fpi-1523-sodium-micresults]

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